molecular formula C10H8Cl2O B15321995 rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride

rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride

Cat. No.: B15321995
M. Wt: 215.07 g/mol
InChI Key: OZXAUAVBMALYLM-JGVFFNPUSA-N
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Description

“rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride” is a cyclopropane derivative with a chlorophenyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carbonyl chloride group. One common method is the reaction of 2-chlorophenylcyclopropane with phosgene (COCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Proper handling and disposal of hazardous reagents like phosgene are crucial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The chlorophenyl group can undergo oxidation reactions to form corresponding phenols or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, thiols; solvents like dichloromethane or tetrahydrofuran (THF); mild temperatures.

    Reduction: Reducing agents like LiAlH4 or NaBH4; solvents like ether or THF; low temperatures.

    Oxidation: Oxidizing agents like KMnO4 or CrO3; solvents like water or acetic acid; moderate temperatures.

Major Products Formed

    Amides, esters, and thioesters: from nucleophilic substitution.

    Aldehydes and alcohols: from reduction.

    Phenols and quinones: from oxidation.

Scientific Research Applications

Chemistry

In organic synthesis, rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride can be used as an intermediate for the synthesis of more complex molecules. Its reactive carbonyl chloride group makes it a valuable building block for creating various derivatives.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure could be explored for activity against specific biological targets.

Industry

In the materials science industry, cyclopropane derivatives are often investigated for their potential use in creating new polymers or materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride would depend on its specific application. In chemical reactions, the carbonyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles. In biological systems, if the compound is used as a drug, it would interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
  • 2-(2-chlorophenyl)cyclopropane-1-methanol
  • 2-(2-chlorophenyl)cyclopropane-1-amine

Uniqueness

The presence of the carbonyl chloride group in rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride makes it more reactive compared to its analogs with carboxylic acid, methanol, or amine groups. This reactivity can be advantageous in synthetic applications where rapid formation of new bonds is desired.

Properties

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonyl chloride

InChI

InChI=1S/C10H8Cl2O/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2/t7-,8+/m0/s1

InChI Key

OZXAUAVBMALYLM-JGVFFNPUSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)Cl)C2=CC=CC=C2Cl

Canonical SMILES

C1C(C1C(=O)Cl)C2=CC=CC=C2Cl

Origin of Product

United States

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